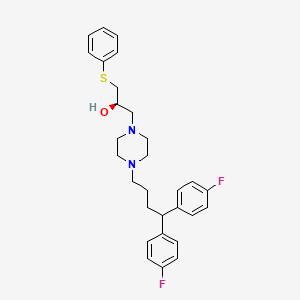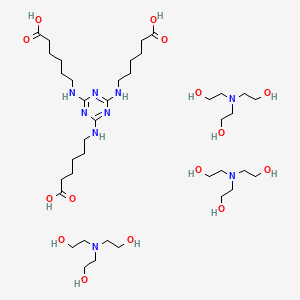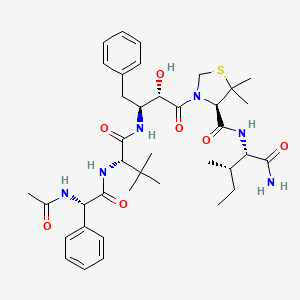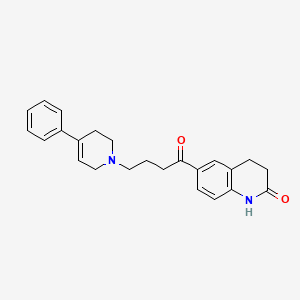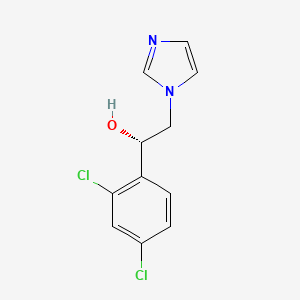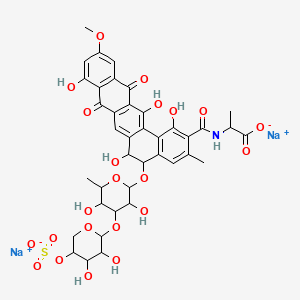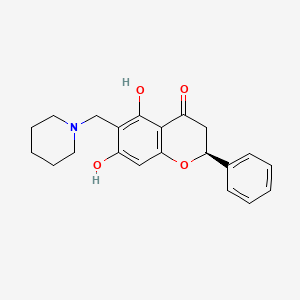
3-Methyl-4-pentanolide, (3R,4S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-pentanolide, (3R,4S)-: is a chemical compound with the molecular formula C6H10O2 . It is a type of lactone, specifically a dihydrofuranone, which is characterized by a five-membered ring containing an oxygen atom. This compound is known for its stereochemistry, having two chiral centers at the 3rd and 4th positions, making it a stereoisomer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-pentanolide, (3R,4S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 4-hydroxy-3-methylpentanoic acid. The reaction is carried out in the presence of a strong acid like sulfuric acid, which facilitates the formation of the lactone ring.
Industrial Production Methods: In an industrial setting, the production of 3-Methyl-4-pentanolide, (3R,4S)- can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-4-pentanolide, (3R,4S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The lactone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 3-methyl-4-pentanoic acid.
Reduction: Formation of 3-methyl-4-pentanol.
Substitution: Formation of various substituted lactones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-Methyl-4-pentanolide, (3R,4S)- is used as a building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of complex molecules, including pharmaceuticals and natural products.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving lactones. It serves as a substrate for lactonase enzymes, helping to elucidate their mechanisms of action.
Medicine: The compound has potential applications in drug development. Its derivatives are being explored for their antimicrobial and anticancer properties.
Industry: In the industrial sector, 3-Methyl-4-pentanolide, (3R,4S)- is used as a flavoring agent due to its pleasant aroma. It is also used in the production of biodegradable polymers.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-pentanolide, (3R,4S)- involves its interaction with specific molecular targets. In enzymatic reactions, it acts as a substrate for lactonase enzymes, which catalyze the hydrolysis of the lactone ring to form the corresponding hydroxy acid. This reaction is crucial in various metabolic pathways.
Comparaison Avec Des Composés Similaires
4,5-Dimethyldihydro-2(3H)-furanone: Another lactone with similar structural features but different stereochemistry.
Dihydro-4,5-dimethyl-2(3H)-furanone: A closely related compound with slight variations in the ring structure.
Uniqueness: 3-Methyl-4-pentanolide, (3R,4S)- is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound.
Propriétés
Numéro CAS |
110171-22-7 |
|---|---|
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
(4R,5S)-4,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H10O2/c1-4-3-6(7)8-5(4)2/h4-5H,3H2,1-2H3/t4-,5+/m1/s1 |
Clé InChI |
PXIPZIPSDBXFQR-UHNVWZDZSA-N |
SMILES isomérique |
C[C@@H]1CC(=O)O[C@H]1C |
SMILES canonique |
CC1CC(=O)OC1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




